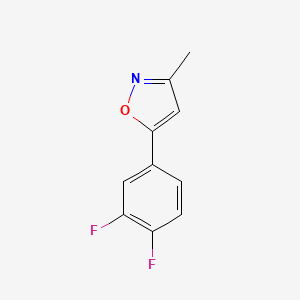

5-(3,4-Difluorophenyl)-3-methylisoxazole

Description

5-(3,4-Difluorophenyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 3,4-difluorophenyl group at the 5-position and a methyl group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)7-2-3-8(11)9(12)5-7/h2-5H,1H3 |

InChI Key |

AHDKREGNXSHYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride . Another approach involves the use of 3,4-difluorophenylhydrazine and ethyl acetoacetate under acidic conditions to yield the desired isoxazole .

Industrial Production Methods

Industrial production of 5-(3,4-Difluorophenyl)-3-methylisoxazole may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-3-methylisoxazole can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of difluorophenyl isoxazole oxides.

Reduction: Formation of difluorophenyl isoxazole alcohols.

Substitution: Formation of substituted difluorophenyl isoxazoles.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-methylisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine atoms and auxiliary groups significantly impacts physicochemical properties. Key comparisons include:

Key Observations :

- Fluorine Position : The 3,4-difluorophenyl group in the target compound provides balanced electronic effects (moderate electron-withdrawing) compared to 2,6-difluorophenyl (steric hindrance) or trifluoromethyl (strong electron-withdrawing) groups .

- Functional Groups: Methyl and ester groups influence solubility and metabolic stability.

Comparison with Heterocyclic Analogs

Difluorophenyl-substituted heterocycles with varying cores exhibit distinct bioactivities:

Key Observations :

- Biological Activity : Difluorophenyl groups are associated with anti-inflammatory (DDO-7263) and antibacterial (oxadiazoles) effects, suggesting the target compound may share similar pathways if functionalized appropriately .

Biological Activity

5-(3,4-Difluorophenyl)-3-methylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in drug development.

- Chemical Formula : C9H5F2N

- CAS Number : 387358-54-5

- Molecular Structure : The compound features a difluorophenyl group attached to a methylisoxazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research has demonstrated that 5-(3,4-difluorophenyl)-3-methylisoxazole exhibits potent antimicrobial activity. Studies indicate that compounds with similar isoxazole structures can inhibit the growth of various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria, often in the range of 0.5 to 2 µg/mL .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance:

- Cytotoxic Effects : Isoxazoles have been assessed for their cytotoxic effects on human cancer cell lines, including leukemia and solid tumors. One study reported that certain isoxazoles induced apoptosis and cell cycle arrest in HL-60 leukemia cells .

- Mechanism of Action : The compound may influence apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2 and p21WAF-1 .

The biological activity of 5-(3,4-difluorophenyl)-3-methylisoxazole is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The difluorophenyl moiety enhances binding affinity to enzymes or receptors, potentially inhibiting their activity.

- Cellular Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, leading to increased cytotoxicity against cancer cells.

Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of isoxazole derivatives found that compounds with hydrophobic substituents exhibited enhanced activity against bacterial strains. The structure-activity relationship (SAR) indicated that fluorinated compounds were particularly effective .

Cytotoxicity Assessment

In another study focusing on the cytotoxic effects on cancer cell lines, it was observed that 5-(3,4-difluorophenyl)-3-methylisoxazole derivatives showed significant cytotoxicity with IC50 values ranging from 86 μM to over 700 μM depending on the specific derivative tested . The findings suggested a promising avenue for further development in cancer therapeutics.

Comparative Analysis of Related Compounds

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Targeted Cancer Cell Lines |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)-3-methylisoxazole | 0.5 - 2 | 86 - 755 | HL-60 (leukemia) |

| Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate | Not specified | Not specified | Various solid tumors |

| Other Isoxazole Derivatives | Varies | Varies | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.